Specific Scientific Field: This application falls under the field of Oncology and Molecular Biology, specifically focusing on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway .
Methods of Application or Experimental Procedures: The development of PLX7904 involved the use of x-ray diffraction data collected from SSRL and ALS beam lines . The compound was designed to form close contacts with Leu505, a residue on the C-helix of the RAF protein, thereby forcing conformational changes in the associated C-helix and disrupting the RAF dimer .
Results or Outcomes: In vitro assays and in vivo studies validated that PLX7904 and its analogs are indeed paradox breakers . They proved for the first time that the two opposing modes of action of RAF inhibitors, either blocking or activating the MAPK pathway, can be uncoupled .
Specific Scientific Field: This application is in the field of Oncology, specifically in the treatment of Colonic Adenocarcinoma .
Summary of the Application: PLX8394, an analog of PLX7904, has been developed to selectively inhibit BRAF in colonic adenocarcinoma cells and prevent paradoxical MAPK pathway activation .
Methods of Application or Experimental Procedures: The LM-COL-1 cell line, derived from a colon cancer metastasis, was used to investigate the effects of PLX8394 . This cell line was able to recapitulate the clinical scenario, including paradoxical activation of the MAPK signaling pathway resulting in increased cell proliferation upon treatment with the BRAF inhibitor dabrafenib .
Results or Outcomes: The study confirmed that PLX8394 retains on-target inhibition of mutated BRAF V600 without paradoxically promoting MAPK signaling .
PLX7904 is a novel compound classified as a "paradox breaker" for the B-Raf kinase, primarily targeting the B-Raf V600E mutation commonly associated with various cancers, including melanoma and colorectal cancer. Unlike traditional B-Raf inhibitors, which often lead to paradoxical activation of the mitogen-activated protein kinase (MAPK) pathway, PLX7904 effectively inhibits this pathway without inducing such activation. This unique mechanism is attributed to its ability to disrupt B-Raf dimerization, which is a significant factor in the aberrant signaling seen in many tumors .
The primary chemical reaction involving PLX7904 is its binding to the ATP-binding site of the B-Raf kinase. This interaction prevents ATP from binding and subsequently inhibits the phosphorylation of downstream targets in the MAPK pathway. The structural configuration of PLX7904 allows it to stabilize the inactive conformation of B-Raf, thereby preventing its activation and subsequent dimerization with other Raf proteins .
PLX7904 exhibits potent biological activity against B-Raf V600E mutations. In vitro studies have demonstrated that it leads to significant inhibition of cell proliferation in cancer cell lines harboring this mutation. Additionally, it has been shown to induce apoptosis in these cells by effectively blocking MAPK signaling pathways. The compound's ability to prevent paradoxical activation enhances its therapeutic potential, making it a promising candidate for cancer treatment .
The synthesis of PLX7904 involves several key steps:
PLX7904 has significant applications in oncology, particularly for treating cancers with B-Raf V600E mutations. Its unique mechanism makes it suitable for combination therapies aimed at overcoming resistance seen with first-generation B-Raf inhibitors. Clinical trials are ongoing to evaluate its efficacy and safety in various cancer types, including melanoma and colorectal cancer .
Interaction studies have highlighted PLX7904's capacity to disrupt B-Raf dimers effectively. These studies demonstrate that PLX7904 binds preferentially to the inactive form of B-Raf, preventing its dimerization with other Raf isoforms. This action not only inhibits the MAPK pathway but also circumvents the paradoxical activation that is a common drawback of traditional inhibitors . Furthermore, studies indicate potential interactions with other signaling pathways, suggesting that PLX7904 may have broader implications in cancer therapy beyond just targeting B-Raf .
PLX7904 belongs to a class of compounds known as "paradox breakers," which includes:
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| PLX8394 | Inhibits B-Raf dimerization | Similar mechanism but different structural attributes |
| Vemurafenib | ATP-competitive inhibitor | Known for paradoxical activation in certain contexts |
| Dabrafenib | ATP-competitive inhibitor | Less effective against dimerized forms of B-Raf |
| Encorafenib | ATP-competitive inhibitor | Similar limitations regarding dimerization |
PLX7904's uniqueness lies in its ability to prevent both dimerization and paradoxical activation, providing a more effective approach for treating cancers driven by mutant B-Raf compared to traditional inhibitors like vemurafenib and dabrafenib .
PLX7904 is formally designated under the International Union of Pure and Applied Chemistry nomenclature as 5-(2-cyclopropylpyrimidin-5-yl)-3-[3-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine [2]. The compound is synonymously referred to as PB04, which represents its designation as "paradox-breaker-04" in the developmental series [1] [27]. Additional alternative names include PLX-7904 and the chemical identifier N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide [2] [4].
The compound is catalogued under Chemical Abstracts Service registry number 1393465-84-3 [1] [2] [4]. In commercial and research databases, PLX7904 maintains consistent identification across multiple platforms, with PubChem assigning compound identifier 90116945 [2]. The systematic naming reflects the complex heterocyclic structure containing pyrrolo[2,3-b]pyridin and pyrimidin ring systems connected through a difluorobenzoyl linkage [2].
PLX7904 belongs to the specialized class of RAF inhibitors known as "paradox breakers," representing a distinct advancement from conventional RAF inhibitory compounds [1] [15] [27]. This classification distinguishes PLX7904 from first-generation RAF inhibitors such as vemurafenib and dabrafenib, which exhibit paradoxical pathway activation in wild-type BRAF-expressing cells [14] [15]. The paradox-breaker designation specifically refers to compounds engineered to circumvent the undesirable activation of the mitogen-activated protein kinase pathway observed with earlier RAF inhibitors [27].
Within the broader therapeutic landscape, PLX7904 functions as a selective BRAF inhibitor with potent activity against BRAF V600E mutations [1] [10]. The compound represents a Type I½ inhibitor classification, characterized by its ability to bind the active conformation of the kinase while maintaining selectivity for mutant versus wild-type BRAF proteins [15] [22]. This selective profile positions PLX7904 within the third-generation RAF inhibitor category, specifically designed to address the limitations of preceding therapeutic agents [22].
The compound's mechanism involves stabilization of the αC-helix in the "OUT" position, thereby disrupting RAF dimer formation that underlies paradoxical activation [15] [22]. This structural interaction with regulatory spine residue Leu505 represents a unique binding mode that differentiates PLX7904 from conventional RAF inhibitors [5] [25]. The classification as a paradox breaker reflects extensive structure-activity relationship studies conducted by Plexxikon to develop compounds with enhanced selectivity profiles [5] [25].
PLX7904 possesses the molecular formula C₂₄H₂₂F₂N₆O₃S, indicating a complex organic structure containing 24 carbon atoms, 22 hydrogen atoms, 2 fluorine atoms, 6 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom [1] [2] [4]. The molecular weight of PLX7904 is precisely determined as 512.53 Daltons [1] [6] [7]. Advanced computational analysis using PubChem methodologies confirms the exact mass as 512.14421608 Da, with an identical monoisotopic mass value [2].
| Molecular Parameter | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₂₄H₂₂F₂N₆O₃S | Chemical Analysis [2] |
| Molecular Weight | 512.53 Da | Experimental Determination [1] |
| Exact Mass | 512.14421608 Da | Mass Spectrometry [2] |
| Monoisotopic Mass | 512.14421608 Da | High-Resolution MS [2] |
| Heavy Atom Count | 36 | Structural Analysis [2] |
The structural complexity is reflected in additional computed properties, including a topological polar surface area of 129 Ų and 8 rotatable bonds [2]. The compound exhibits 2 hydrogen bond donors and 10 hydrogen bond acceptors, contributing to its specific binding characteristics [2]. The formal charge remains neutral (0), consistent with the balanced distribution of heteroatoms throughout the molecular framework [2].
The Simplified Molecular Input Line Entry System notation for PLX7904 is represented as: CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=C(N=C4)C5CC5)F [1] [2] [4]. This notation encodes the complete three-dimensional structural information in a linear format, facilitating computational analysis and database searches.
The International Chemical Identifier string provides comprehensive structural detail: InChI=1S/C24H22F2N6O3S/c1-3-32(2)36(34,35)31-19-7-6-18(25)20(21(19)26)22(33)17-12-30-24-16(17)8-14(9-29-24)15-10-27-23(28-11-15)13-4-5-13/h6-13,31H,3-5H2,1-2H3,(H,29,30) [2] [20] [23]. The corresponding InChI Key, DKNZQPXIIHLUHU-UHFFFAOYSA-N, serves as a unique molecular identifier for database cross-referencing [2] [20] [23].
Structural analysis reveals PLX7904 contains multiple heterocyclic ring systems, including a pyrrolo[2,3-b]pyridin core connected to a cyclopropylpyrimidin moiety through a difluorobenzoyl linker [2]. The molecule features a terminal N-ethyl-N-methylsulfamide group that contributes to its unique binding properties [5] [25]. X-ray crystallographic studies demonstrate that the N-methyl-ethyl tail specifically interacts with Leu505 of the αC-helix, displacing this regulatory residue further than any previously characterized RAF inhibitor [5] [25].
The structural complexity encompasses 895 units of molecular complexity as computed by advanced algorithms, reflecting the intricate arrangement of multiple ring systems and functional groups [2]. The compound exhibits no defined stereochemical centers, consistent with its symmetric substitution pattern [2]. The covalently-bonded unit count of 1 indicates a single molecular entity without ionic components [2].
PLX7904 demonstrates highly specific solubility properties that significantly influence its pharmaceutical and research applications. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations of 100 mg/mL (equivalent to 195.11 mM) [6] [7]. This exceptional solubility in dimethyl sulfoxide makes it suitable for stock solution preparation and in vitro experimental applications [6] [12].
| Solvent System | Solubility | Molar Concentration | Classification |
|---|---|---|---|
| Dimethyl Sulfoxide | 100 mg/mL | 195.11 mM | Highly Soluble [6] |
| Water | <1 mg/mL | <1.95 mM | Insoluble [6] [7] |
| Ethanol | <1 mg/mL | <1.95 mM | Insoluble [6] [7] |
| Formulated Vehicle | 2.5 mg/mL | 4.88 mM | Moderately Soluble [13] |
In contrast to its dimethyl sulfoxide solubility, PLX7904 demonstrates poor aqueous solubility, classified as insoluble in water with solubility below 1 mg/mL [6] [7]. Similarly, the compound shows negligible solubility in ethanol, also falling below the 1 mg/mL threshold [6] [7]. These solubility characteristics reflect the lipophilic nature of the molecule, consistent with its computed XLogP3-AA value of 2.6 [2].
For in vivo applications, specialized formulation vehicles have been developed to enhance solubility and bioavailability [13]. A formulated mixture containing 10% dimethyl sulfoxide, 40% polyethylene glycol 300, 5% Tween-80, and 45% saline achieves a solubility of at least 2.5 mg/mL (4.88 mM), producing a clear solution suitable for biological studies [13]. This formulation approach addresses the inherent solubility limitations while maintaining compound stability [13].
PLX7904 exhibits favorable stability characteristics under appropriate storage conditions, enabling long-term preservation for research applications. The compound maintains chemical integrity when stored as a powder at -20°C for up to 3 years [6] [7]. This extended stability profile facilitates bulk storage and reduces the frequency of compound replacement in research settings [6] [7].
| Storage Condition | Form | Duration | Stability Status |
|---|---|---|---|
| -20°C | Powder | 3 years | Stable [6] [7] |
| 4°C | Powder | 2 years | Stable [13] |
| -80°C | Solution | 2 years | Stable [13] |
| -20°C | Solution | 1 year | Stable [13] |
When prepared in solution form, PLX7904 demonstrates reduced but acceptable stability profiles [13]. Solutions stored at -80°C maintain stability for up to 2 years, while storage at -20°C provides 1 year of stability [13]. These parameters guide appropriate handling protocols for prepared stock solutions [13].
The compound is supplied as a crystalline solid formulation with 98% purity specifications [3] [12]. This crystalline form contributes to the overall stability profile by minimizing surface area exposure and reducing degradation pathways [3]. Quality control measures consistently demonstrate maintenance of chemical purity under recommended storage conditions [6] [7].
PLX7904 exhibits distinct binding patterns within the BRAF kinase domain that fundamentally differentiate it from conventional RAF inhibitors. The compound establishes a comprehensive network of molecular interactions that encompass multiple critical regions of the protein structure [1] [2]. The primary binding site demonstrates specific engagement with hinge region residues, where the compound forms hydrogen bonds with Cys532 and Gln530, serving as essential anchoring points for the inhibitor [1] [2].
The catalytic region interactions involve direct contact with Lys483, a residue that forms part of the catalytic salt bridge essential for kinase function [2]. PLX7904 demonstrates strong binding affinity to the DFG motif through hydrogen bonding interactions with Asp594 and Phe595, which are crucial for maintaining the DFG-in conformation that characterizes the active kinase state [1] [2]. The selectivity pocket interactions involve hydrophobic contacts with Trp531 and Phe583, contributing to the compound's selective binding profile [2].
Computational alanine scanning mutagenesis studies have revealed that specific residues show exceptional importance for PLX7904 binding, with Leu505, Leu514, and Phe516 being identified as critical binding hotspots [2]. These residues are located in regulatory regions that are allosterically coupled with dimer interface residues, suggesting their involvement in the compound's unique mechanism of action [2].
| Residue | Interaction Type | Functional Role |
|---|---|---|
| Leu505 | Hydrophobic contact | Critical for binding affinity |
| Lys483 | Hydrogen bond (catalytic) | Catalytic salt bridge |
| Asp594 | Hydrogen bond (DFG motif) | DFG motif stabilization |
| Phe595 | Hydrogen bond (DFG motif) | DFG motif stabilization |
| Leu514 | Hydrophobic contact | αC-β4 loop interaction |
| Phe516 | Hydrophobic contact | αC-β4 loop interaction |
| Cys532 | Hydrogen bond (hinge) | Hinge region anchor |
| Gln530 | Hydrogen bond (hinge) | Hinge region anchor |
| Trp531 | Hydrophobic contact | Selectivity pocket |
| Phe583 | Hydrophobic contact | Selectivity pocket |
| Arg506 | Conformational displacement | Dimer interface disruption |
| Arg509 | Conformational displacement | Dimer interface disruption |
The interaction between PLX7904 and Leu505 represents a critical molecular determinant that distinguishes this paradox breaker from conventional RAF inhibitors [3] [4] [5]. PLX7904 was specifically designed to form exceptionally close contacts with Leu505, which is positioned immediately adjacent to the conserved RKTR motif within the αC-helix [4] [6]. This leucine residue constitutes one of the four amino acids comprising the regulatory spine of kinases and plays a fundamental role in modulating BRAF oligomerization states through long-range structural effects [3].
The unique N-methyl-ethyl tail of PLX7904 occupies the same internal pocket as vemurafenib's propyl group but achieves significantly closer interactions with Leu505 [5]. This enhanced binding forces conformational changes in the associated αC-helix, representing a major component of the RAF dimer interface [3] [4]. The crystallographic data demonstrates that PLX7904 displaces Leu505 to a greater extent than any other known RAF inhibitor, creating a conformational perturbation that propagates through the protein structure [3].
The conformational effects induced by Leu505 binding extend beyond local structural changes to impact the overall protein dynamics. Molecular dynamics simulations reveal that PLX7904 binding restrains flexibility of the αC-β3-loop and encourages the αC-helix region to maintain its nonproductive 'out' position [1] [2]. This conformational preference closely mimics the structural environment of the inactive BRAF wild-type monomer, which is a key factor in preventing paradoxical activation [1] [2].
The Leu505 interaction also affects the positioning of Arg506 within the RKTR motif, where PLX7904 stabilizes this residue in a further OUT position compared to other inhibitors [7]. This conformational displacement compromises the proper alignment of regulatory residues and interfacial residues that are essential for dimer formation [1] [2]. The resulting structural perturbation weakens the dimerization interface and prevents the cooperative interactions between monomers that would otherwise lead to paradoxical pathway activation [1] [2].
The co-crystal structure of PLX7904 in complex with BRAF V600E (PDB ID: 4XV1) provides detailed molecular insights into the compound's binding mode and mechanism of action [8] [9]. The structure was determined using X-ray crystallography techniques, with data collected at both Stanford Synchrotron Radiation Lightsource and Advanced Light Source beamlines [3]. The crystallographic analysis reveals that PLX7904 adopts a binding conformation that is fundamentally similar to vemurafenib, yet exhibits critical differences that account for its paradox-breaking properties [5].
The crystal structure demonstrates that PLX7904 binds in the ATP-binding cleft between the N-terminal and C-terminal lobes of the kinase domain, overlapping with the natural ATP-binding site [8]. The compound adopts a DFG-in/αC-helix-out conformation, which is characteristic of type I½ inhibitors [10] [8]. However, unlike conventional paradox-inducing inhibitors, PLX7904 achieves a unique binding geometry that disrupts the dimer interface while maintaining high binding affinity [3].
The crystallographic data reveals specific structural features that distinguish PLX7904 from other RAF inhibitors. The pyrrolo[2,3-b]pyridine core anchors the compound within the adenine-binding region through hydrogen bonding interactions with hinge residues [8]. The difluorophenyl moiety extends into a hydrophobic pocket formed by multiple residues including Ala481, Val482, and Phe583 [8]. The critical N-methyl-ethyl sulfonamide tail adopts a conformation that optimally displaces Leu505, creating the conformational changes necessary for dimer interface disruption [3] [5].
Structural comparisons with other RAF inhibitor complexes highlight the unique positioning of functional groups within PLX7904. The cyclopropylpyrimidine substituent contributes to selectivity by occupying a specific region of the binding pocket that enhances discrimination between different kinase conformations [8]. The ketone linker facilitates proper orientation of the molecular components while contributing to the overall binding affinity through favorable van der Waals interactions [8].
The binding site analysis of PLX7904 reveals specific conformational states that are critical for its paradox-breaking mechanism [1] [11]. The compound stabilizes BRAF in a particular conformational state characterized by the DFG-in/αC-helix-out arrangement, which represents an active kinase conformation with respect to the DFG motif but an inactive conformation regarding the αC-helix positioning [10] [8].
The αC-helix conformation induced by PLX7904 binding differs significantly from that observed with conventional RAF inhibitors [11] [7]. While most type I½ inhibitors stabilize the αC-helix in an out position that still permits dimer formation, PLX7904 forces the αC-helix into a more pronounced outward displacement [7]. This conformational change particularly affects the positioning of the RKTR motif, where Arg506 adopts a further OUT position compared to other inhibitors [7].
The binding site conformational analysis demonstrates that PLX7904 creates a stabilized state that mimics the inactive BRAF wild-type monomer [1] [2]. This conformational preference is achieved through the specific pattern of interactions established by the compound's functional groups, particularly the enhanced engagement with Leu505 [3] [5]. The resulting protein conformation exhibits reduced flexibility in regions that are critical for dimer interface formation [1] [2].
Molecular dynamics simulations of the PLX7904-bound BRAF complex reveal distinctive dynamic signatures that differentiate it from paradox-inducing inhibitors [1] [2]. The compound suppresses fluctuations of the αC-β3-loop and maintains the αC-helix in its nonproductive position, creating a conformational state that is incompatible with productive dimer formation [1] [2]. This conformational stabilization represents a key mechanism by which PLX7904 prevents paradoxical activation while maintaining potent inhibitory activity against mutant BRAF [1] [2].
The N-methyl-ethyl tail represents the most critical structural modification that distinguishes PLX7904 from conventional RAF inhibitors and serves as the primary determinant of its paradox-breaking properties [3] [4] [5]. This functional group was specifically designed based on crystallographic analysis that identified the importance of enhanced interactions with Leu505 for disrupting RAF dimer formation [3]. The tail occupies the same internal hydrophobic pocket as vemurafenib's propyl group but achieves significantly closer and more specific contacts with the Leu505 residue [5].
Structure-activity relationship studies demonstrate that modifications to the N-methyl-ethyl tail dramatically affect both binding affinity and paradox-breaking capability [3]. The optimal length and substitution pattern of this group are essential for achieving the precise conformational displacement of Leu505 required for dimer interface disruption [3] [4]. Shorter alkyl chains fail to establish sufficient contact with Leu505, while longer chains may create steric conflicts that reduce binding affinity [3].
The methyl and ethyl components of the tail contribute differently to the compound's activity profile. The N-methyl group provides optimal positioning for interaction with Leu505, while the ethyl component extends into the hydrophobic pocket to maximize van der Waals interactions [5]. This specific substitution pattern creates a conformational perturbation that propagates through the αC-helix and affects the positioning of critical dimer interface residues including Arg506 and Arg509 [4] [7].
Comparative analysis with other RAF inhibitors reveals that the N-methyl-ethyl tail functionality is unique to PLX7904 and its analogs [3] [4]. Conventional RAF inhibitors lack this specific structural feature, which explains their inability to disrupt dimer formation and their propensity for paradoxical activation [4]. The tail functionality represents a successful structure-based design approach that directly addresses the mechanistic basis of paradoxical RAF activation [3].
The molecular architecture of PLX7904 incorporates multiple functional groups that contribute synergistically to its unique pharmacological profile [8] [2]. Each structural component serves specific functions in achieving high binding affinity while maintaining the paradox-breaking mechanism that distinguishes this compound from conventional RAF inhibitors [10] [8].
The pyrrolo[2,3-b]pyridine core serves as the primary anchor within the ATP-binding site through hydrogen bonding interactions with hinge region residues Cys532 and Gln530 [8] [2]. This heterocyclic system provides the fundamental binding affinity required for competitive inhibition while positioning other functional groups optimally within the binding pocket [8]. The core structure also contributes to selectivity by establishing specific contacts that discriminate between different kinase family members [8].
The difluorophenyl group occupies a hydrophobic selectivity pocket and contributes significantly to the compound's binding specificity [8] [2]. The fluorine substituents enhance binding affinity through favorable electrostatic interactions while providing metabolic stability that extends the compound's pharmacological duration [10]. This group establishes van der Waals contacts with multiple residues including Ala481, Val482, and Phe583, contributing to the overall binding energy [8] [2].
The sulfonamide functional group plays a dual role in binding affinity and conformational stabilization [8] [2]. This group participates in a hydrogen bonding network that includes interactions with the catalytic residue Lys483 and the DFG motif residues Asp594 and Phe595 [2]. The sulfonamide also contributes to the proper positioning of the N-methyl-ethyl tail for optimal Leu505 engagement [3] [5].
The cyclopropylpyrimidine substituent enhances selectivity and binding affinity through specific interactions within the binding pocket [8]. This group contributes to the compound's ability to discriminate between active and inactive kinase conformations, supporting the paradox-breaking mechanism [8]. The rigid cyclopropyl ring provides conformational constraints that optimize the orientation of other functional groups [8].
| Functional Group | Contribution to Activity | Structural Effect |
|---|---|---|
| N-methyl-ethyl tail | Enhanced Leu505 binding | Disrupts dimer interface |
| Pyrrolo[2,3-b]pyridine core | Hinge region interactions | Anchors in ATP binding site |
| Difluorophenyl group | Hydrophobic pocket occupation | Provides selectivity |
| Sulfonamide group | Hydrogen bonding network | Stabilizes active conformation |
| Cyclopropylpyrimidine | Selectivity enhancement | Improves binding affinity |
| Ketone linker | Conformational stability | Facilitates proper orientation |
The ketone linker between the core and the difluorophenyl group serves as a conformational hinge that allows optimal positioning of the aromatic ring within its binding pocket [8]. This functional group also participates in hydrogen bonding interactions through its carbonyl oxygen, contributing to the overall binding affinity [8]. The linker provides the flexibility necessary for the compound to adapt to the binding site geometry while maintaining the rigid positioning required for specific interactions [8].